molecular formula C24H25N5O2 B11293280 2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one

Katalognummer: B11293280
Molekulargewicht: 415.5 g/mol
InChI-Schlüssel: AVUSXCFVDVMJMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a heterocyclic compound characterized by a fused pyrido-pyrrolo-pyrimidinone core. Its structure includes two methyl groups at the 1- and 9-positions and a 4-benzylpiperazine moiety linked via a carbonyl group at the 2-position. This compound belongs to a broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives, which are frequently explored in medicinal chemistry for their diverse pharmacological properties, including kinase inhibition and anticancer activity .

Eigenschaften

Molekularformel

C24H25N5O2

Molekulargewicht

415.5 g/mol

IUPAC-Name

5-(4-benzylpiperazine-1-carbonyl)-6,10-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C24H25N5O2/c1-17-7-6-10-29-21(17)25-22-19(23(29)30)15-20(26(22)2)24(31)28-13-11-27(12-14-28)16-18-8-4-3-5-9-18/h3-10,15H,11-14,16H2,1-2H3

InChI-Schlüssel

AVUSXCFVDVMJMA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one involves multiple steps. One common method includes the condensation of appropriate pyrimidine derivatives with benzylpiperazine under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Diese Verbindung durchläuft verschiedene chemische Reaktionen, darunter:

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während Reduktion Alkohole oder Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has shown that derivatives of pyrido[1,2-A]pyrrolo[2,3-D]pyrimidines exhibit significant anticancer activity. For instance, studies indicate that certain analogs can inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Compounds derived from this scaffold have demonstrated potent inhibitory effects against various cancer cell lines and have been evaluated in preclinical models for their efficacy in tumor suppression .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Pyrido-pyrrolo-pyrimidine derivatives have shown activity against a range of bacterial and fungal pathogens. This makes them promising candidates for the development of new antimicrobial agents .

Neurological Applications

Some studies suggest that compounds like 2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one may possess neuroprotective effects. Their ability to modulate neurotransmitter systems could lead to applications in treating neurological disorders such as depression and anxiety .

Case Studies

Case Study 1: Anticancer Efficacy

A series of experiments conducted on modified pyrido-pyrrolo-pyrimidines demonstrated their capacity to inhibit tumor growth in xenograft models. Compounds were tested for their ability to block angiogenesis by targeting VEGFR-2 pathways. Results showed significant tumor size reduction compared to controls .

Case Study 2: Antimicrobial Testing

In vitro studies evaluated the antimicrobial activity of several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications led to increased potency against these bacteria, suggesting potential for developing new antibiotics .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural complexity of pyrido-pyrrolo-pyrimidinone derivatives allows for extensive modifications that influence physicochemical and pharmacological properties. Below is a detailed comparison with analogous compounds from recent patent literature and chemical databases.

Substituent Variations in Piperazine/Piperidine Moieties

The 4-benzylpiperazine group in the target compound distinguishes it from analogs with alternative substituents:

  • 4-Ethylpiperazine: A related compound, 2-[(4-ethylpiperazino)carbonyl]-1-(3-methoxypropyl)-9-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one (), replaces the benzyl group with an ethyl chain. This substitution reduces lipophilicity (predicted logP decrease by ~1.5 units) and may improve metabolic stability by avoiding aromatic oxidation pathways .
  • Fluorinated Substituents : Fluorine atoms (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl] analogs) increase electronegativity and membrane permeability, as seen in compounds from .

Core Modifications

  • Pyrazino-Pyrimidinone vs. Pyrido-Pyrrolo-Pyrimidinone: Compounds based on 4H-pyrazino[1,2-a]pyrimidin-4-one () replace the pyrido-pyrrolo system with a pyrazino core, altering electron distribution and hydrogen-bonding capacity. This may reduce planarity and affect binding to flat enzymatic active sites .
  • Methyl vs.

Research Findings and Implications

Lipophilicity and Bioavailability : The benzylpiperazine group in the target compound confers higher lipophilicity (logP ~3.8) compared to ethylpiperazine analogs (logP ~2.3), suggesting better membrane permeability but higher risk of off-target binding .

Metabolic Stability : Fluorinated and cyclopropyl-substituted derivatives () are hypothesized to resist cytochrome P450-mediated oxidation, extending half-life .

Solubility Challenges : The 1,9-dimethyl groups in the target compound may limit aqueous solubility, whereas methoxypropyl or hydroxyethyl substituents (e.g., 7-[1-(2-hydroxyethyl)piperidin-4-yl] in ) address this via polar interactions .

Biologische Aktivität

The compound 2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one is a novel derivative of pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine, known for its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on diverse research findings.

Chemical Structure

The chemical formula for this compound is C20H24N4OC_{20}H_{24}N_{4}O. The molecular structure includes a pyrido-pyrrolo framework with a benzylpiperazine moiety, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that pyrido[1,2-A]pyrrolo[2,3-D]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines. Notably, a related compound demonstrated an EC50 value of 3.3±1.23.3\pm 1.2 µM against specific tumor cells, indicating potent antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

CompoundEC50 (µM)Cell LineMechanism of Action
Compound A3.3 ± 1.2KB human tumor cellsInhibition of folate receptor α
Compound B23 ± 2Various cancer cell linesDual inhibition of GARFTase and AICARFTase
Compound C<10HeLa cellsInduction of apoptosis

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes in nucleotide biosynthesis pathways. For example, one study highlighted that certain derivatives act as dual inhibitors of GARFTase and AICARFTase, leading to ATP depletion and subsequent apoptosis in cancer cells .

Neuropharmacological Effects

The benzylpiperazine component suggests potential neuropharmacological applications. Compounds containing piperazine rings have been studied for their interactions with neurotransmitter receptors. For example, derivatives have been evaluated for their antagonistic effects on muscarinic receptors implicated in neurological disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring and the carbonyl group can significantly impact potency and selectivity:

  • Substituents on the Piperazine Ring : Variations in substituents can enhance binding affinity to target receptors.
  • Carbonyl Positioning : The position and nature of carbonyl groups influence the compound's solubility and bioavailability.

Table 2: SAR Insights

ModificationEffect on Activity
Alkyl substitution at N5Increased potency
Halogenation on aromatic ringAltered cytotoxicity profile

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Antitumor Activity : A series of pyrrolo[2,3-d]pyrimidine derivatives were tested against human tumor cell lines, showing significant growth inhibition attributed to their ability to interfere with folate metabolism .
  • Neuropharmacological Investigation : Research into piperazine derivatives revealed promising results in modulating neurotransmitter systems relevant to anxiety and depression .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-[(4-Benzylpiperazino)carbonyl]-1,9-dimethylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. For example, similar pyridopyrrolopyrimidine derivatives are synthesized via condensation of activated intermediates (e.g., 3-hydroxypropenone derivatives) with heterocyclic amines or diazonium salts under reflux conditions. Key steps include:

  • Step 1 : Formation of the pyrido-pyrrolo-pyrimidine core via cyclization using formic acid or formamide (as in ).
  • Step 2 : Functionalization of the piperazine moiety via nucleophilic substitution or carbonyl coupling (e.g., benzylpiperazine attachment via carbamoylation).
  • Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via elemental analysis and spectral data (IR, 1^1H/13^{13}C NMR) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography to resolve crystal packing and bond angles (as demonstrated for analogous piperazine-pyrimidine hybrids in and ).
  • Spectral analysis : Compare experimental IR and NMR data (e.g., carbonyl stretch at ~1650–1700 cm1^{-1}, aromatic proton shifts at δ 6.5–8.5 ppm) with computational predictions (DFT or molecular modeling) .

Advanced Research Questions

Q. What strategies optimize the synthesis yield and purity of this compound when scaling reactions?

  • Methodological Answer :

  • Reagent selection : Use high-purity intermediates and catalysts (e.g., Pd/C for hydrogenation) to minimize side reactions.
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while methanol/ethanol improve crystallization .
  • Process control : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of key intermediates .
  • Case study : In analogous syntheses, yields improved from 45% to 72% by replacing formic acid with formamide for cyclization .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay standardization : Use cell lines with consistent expression profiles (e.g., HEK293 for receptor-binding studies) and validate with positive/negative controls.
  • Data normalization : Express activity as % inhibition relative to a reference compound (e.g., doxorubicin for cytotoxicity assays).
  • Statistical reconciliation : Apply multivariate analysis (e.g., PCA) to identify assay-specific variables (e.g., pH, serum concentration) that skew results .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :

  • Phase 1 (Lab-scale) : Use OECD 307 guidelines to assess biodegradation in soil/water systems. Measure half-life (t1/2t_{1/2}) via LC-MS/MS under controlled pH/temperature .
  • Phase 2 (Ecosystem modeling) : Apply fugacity models to predict distribution in air, water, and biota. Input parameters include log KowK_{ow} (octanol-water partition coefficient) and Henry’s law constant .
  • Case study : The INCHEMBIOL project framework ( ) recommends combining laboratory degradation studies with field monitoring of bioaccumulation in aquatic organisms.

Q. How can researchers validate computational predictions of this compound’s pharmacological targets?

  • Methodological Answer :

  • In silico docking : Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB). Prioritize targets with docking scores ≤ -8.0 kcal/mol.
  • In vitro validation : Perform radioligand binding assays (e.g., 3^3H-labeled analogs) for high-scoring targets (e.g., serotonin receptors due to the benzylpiperazine moiety) .
  • Data cross-check : Compare predicted ADMET properties (e.g., CYP450 inhibition) with experimental hepatocyte metabolism studies .

Methodological Challenges and Solutions

Q. How to design a robust study linking this compound’s structure-activity relationship (SAR) to its mechanism of action?

  • Framework :

  • Step 1 : Synthesize analogs with systematic modifications (e.g., benzylpiperazine substitution, pyrimidine ring halogenation).
  • Step 2 : Test analogs in tiered assays (binding affinity → cellular efficacy → in vivo potency).
  • Step 3 : Apply QSAR models to correlate structural descriptors (e.g., polar surface area, H-bond donors) with activity .
    • Example : Modifying the benzyl group to a 4-fluorobenzyl moiety ( ) increased metabolic stability by 30% in microsomal assays .

Q. What statistical approaches resolve variability in spectral or crystallographic data?

  • Solutions :

  • Crystallography : Use SHELXL for refinement, and validate with R-factor convergence (< 0.05) and residual electron density maps .
  • Spectral data : Apply principal component analysis (PCA) to NMR/IR datasets to identify outliers caused by solvent impurities or tautomerism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.